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Introduction
WD repeat domain 5 (WDR5) is a scaffold protein that plays a crucial role in various cellular

processes, including histone modification and gene transcription. It is a key component of

several protein complexes, most notably the MLL/SET1 histone methyltransferase complexes.

A critical interaction for oncogenesis is its association with the MYC proto-oncogene, which is

implicated in up to 70% of human cancers. The disruption of the WDR5-MYC protein-protein

interaction (PPI) has emerged as a promising therapeutic strategy for a variety of cancers,

making WDR5 a compelling target for high-throughput screening (HTS) and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for

conducting high-throughput screening assays to identify and characterize small molecule

inhibitors of WDR5.

WDR5 Signaling and Inhibition Strategy
WDR5 facilitates the assembly of chromatin-modifying complexes and acts as a critical co-

factor for transcription factors like MYC. Small molecule inhibitors have been developed to

target two primary binding pockets on the surface of WDR5:

The WIN (WDR5 Interaction) site: This central pocket is responsible for the recruitment of

WDR5 to chromatin by binding to the WIN motif of proteins such as MLL.
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The WBM (WDR5 Binding Motif) site: This site mediates the interaction with other binding

partners, including the oncoprotein MYC.

Targeting either of these sites with small molecule inhibitors can disrupt the formation of

essential oncogenic complexes, leading to anti-tumor effects. High-throughput screening

campaigns can be designed to identify compounds that bind to either the WIN or WBM site and

functionally antagonize WDR5's interactions.
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Caption: WDR5 signaling and points of therapeutic intervention.

High-Throughput Screening Workflow
A typical HTS campaign to identify novel WDR5 inhibitors involves a series of steps from assay

development to hit validation. The workflow is designed to efficiently screen large compound

libraries and identify promising lead candidates.
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Caption: A generalized workflow for HTS of WDR5 inhibitors.
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Experimental Protocols
Fluorescence Polarization (FP) Assay for WDR5-WIN
Site Interaction
This assay is designed to identify compounds that disrupt the interaction between WDR5 and a

fluorescently labeled peptide derived from the MLL protein (WIN peptide).

Principle: A fluorescently labeled WIN peptide, when bound to the larger WDR5 protein, will

have a high fluorescence polarization value due to its slow tumbling rate in solution. Small

molecule inhibitors that disrupt this interaction will cause the release of the fluorescent peptide,

resulting in a decrease in fluorescence polarization.

Materials:

Recombinant human WDR5 protein

Fluorescently labeled WIN peptide (e.g., FAM-labeled MLL peptide)

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

384-well, low-volume, black, flat-bottom plates

Compound library plates

Plate reader capable of measuring fluorescence polarization

Protocol:

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from

the screening library into the wells of a 384-well assay plate. Also, prepare columns with

DMSO only (negative control) and a known WDR5-WIN site inhibitor like OICR-9429

(positive control).

Reagent Preparation:

Prepare a 2X solution of WDR5 protein in assay buffer. The final concentration in the

assay should be empirically determined to be at the EC50 or EC80 of the fluorescent
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peptide binding.

Prepare a 2X solution of the fluorescently labeled WIN peptide in assay buffer. The final

concentration should be low (e.g., 10 nM) to minimize background fluorescence.

Assay Assembly:

Add 5 µL of the 2X WDR5 protein solution to each well of the assay plate.

Add 5 µL of the 2X fluorescently labeled WIN peptide solution to each well.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula: % Inhibition

= 100 * (1 - (Polarization_sample - Polarization_min) / (Polarization_max - Polarization_min))

where Polarization_sample is the value from a well with a test compound, Polarization_max

is the average of the DMSO controls, and Polarization_min is the average of the positive

controls.

Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g.,

>50% or 3 standard deviations from the mean of the DMSO controls).

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for WDR5-MYC Interaction
This assay is designed to identify compounds that disrupt the interaction between WDR5 and

the MYC protein.

Principle: WDR5 is labeled with a donor fluorophore (e.g., Terbium cryptate) and MYC is

labeled with an acceptor fluorophore (e.g., d2). When WDR5 and MYC interact, the donor and

acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of this

interaction will lead to a decrease in the FRET signal.

Materials:
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His-tagged recombinant human WDR5 protein

GST-tagged recombinant human MYC protein

Anti-His antibody labeled with a TR-FRET donor (e.g., Tb cryptate)

Anti-GST antibody labeled with a TR-FRET acceptor (e.g., d2)

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT

384-well, low-volume, white plates

Compound library plates

TR-FRET-capable plate reader

Protocol:

Compound Plating: Dispense 50 nL of compounds into the 384-well assay plates as

described for the FP assay.

Reagent Preparation:

Prepare a 4X solution of His-WDR5 and GST-MYC in assay buffer.

Prepare a 4X solution of the donor- and acceptor-labeled antibodies in assay buffer.

Assay Assembly:

Add 5 µL of the 4X protein mixture to each well.

Add 5 µL of the 4X antibody mixture to each well.

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, reading the

emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:
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Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_sample -

Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_sample is the value from a well with a

test compound, Ratio_max is the average of the DMSO controls, and Ratio_min is the

average of the positive controls (a known WBM site inhibitor, if available, or a condition

without one of the binding partners).

Identify hits based on a predefined inhibition threshold.

Data Presentation
The quantitative data from primary screens and subsequent dose-response experiments

should be summarized for clear comparison of hit compounds.

Compound

ID

Primary

Screen (%

Inhibition)

Assay Type IC50 (µM)

Selectivity

(WIN vs.

WBM)

Notes

Hit-001 75.2 FP (WIN site) 5.8
>10-fold vs.

WBM

Potent and

selective WIN

site inhibitor.

Hit-002 68.9
TR-FRET

(WBM site)
12.3

>5-fold vs.

WIN

Moderate

potency

WBM site

inhibitor.

Hit-003 82.1 FP (WIN site) 2.1
2-fold vs.

WBM

Potent but

less selective

inhibitor.

... ... ... ... ... ...

Conclusion
The protocols and workflows described in these application notes provide a robust framework

for the identification and characterization of novel small molecule inhibitors of WDR5. The use
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of complementary assays targeting both the WIN and WBM sites will enable a comprehensive

understanding of the mechanism of action of hit compounds and facilitate the development of

new therapeutics for MYC-driven cancers. Further characterization of confirmed hits using

orthogonal biophysical and cell-based assays is essential for advancing promising candidates

into lead optimization.

To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput
Screening of WDR5 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589848#using-ws5-in-high-throughput-screening-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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